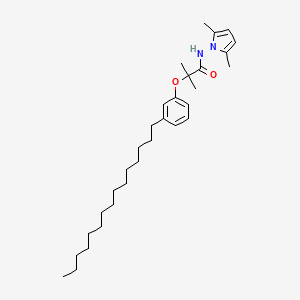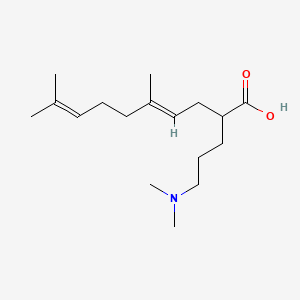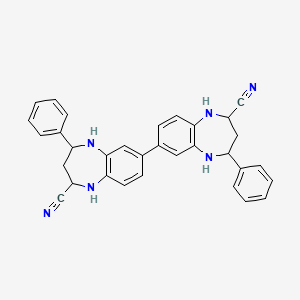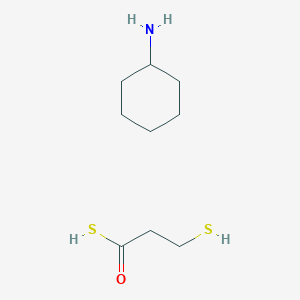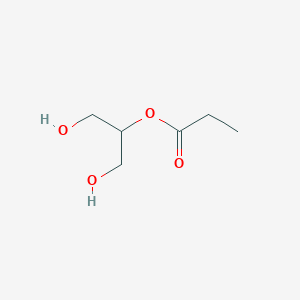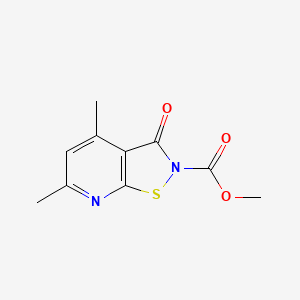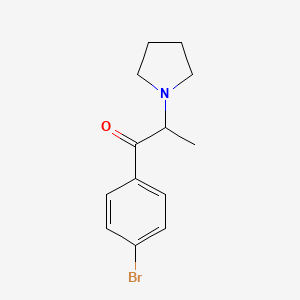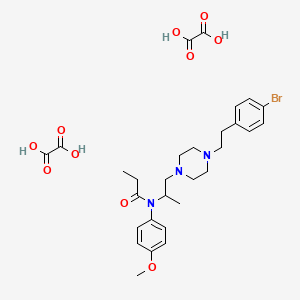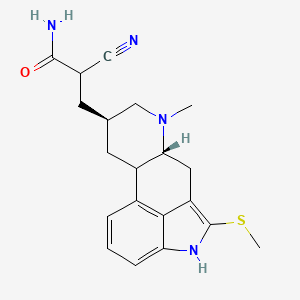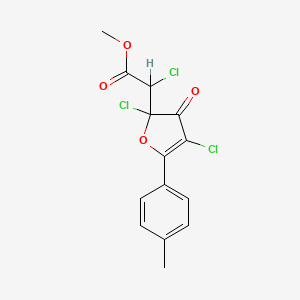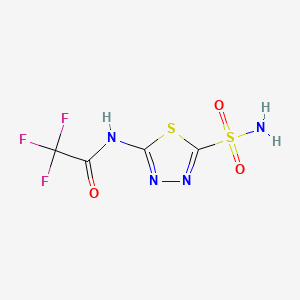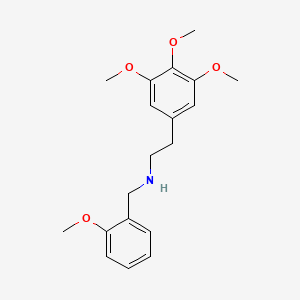
NBOMe-mescaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBOMe-mescaline, also known as mescaline-NBOMe, is a synthetic substituted phenethylamine. It is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound is known for its potent psychedelic effects, which are primarily mediated through its action on serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: NBOMe-mescaline can be synthesized from mescaline and 2-methoxybenzaldehyde via reductive alkylation. This process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride. Alternatively, a direct reaction with sodium triacetoxyborohydride can be used .
Industrial Production Methods: An alternative production method that avoids the need for mescaline as a precursor involves a one-pot reaction using 3,4,5-trimethoxy phenylacetonitrile with lithium aluminium hydride as a reducing agent .
Chemical Reactions Analysis
Types of Reactions: NBOMe-mescaline undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and activity.
Reduction: Used in the synthesis process to convert imines to amines.
Substitution: Functional groups on the aromatic ring can be substituted to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Scientific Research Applications
NBOMe-mescaline has several applications in scientific research:
Chemistry: Used as a reference compound in the study of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on serotonin receptors and its potential as a tool for studying neurotransmission.
Medicine: Explored for its potential therapeutic effects, although its high potency and risk of adverse effects limit its clinical use.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic analysis.
Mechanism of Action
NBOMe-mescaline exerts its effects primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the characteristic psychedelic effects. The compound’s affinity for the 5-HT2A receptor is higher than that of mescaline, contributing to its increased potency .
Comparison with Similar Compounds
NBOMe-mescaline is part of the NBOMe series of compounds, which are known for their high potency and efficacy at serotonin receptors. Similar compounds include:
25I-NBOMe: Known for its high affinity for the 5-HT2A receptor and potent psychedelic effects.
25B-NBOMe: Another potent psychedelic with similar receptor affinity.
25C-NBOMe: Shares similar properties but with slight variations in potency and effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of mescaline with the high potency of the NBOMe series. This combination results in a compound with distinct pharmacological properties and a unique profile of effects .
Properties
CAS No. |
1354632-01-1 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 |
InChI Key |
USPSMWCGHVXKMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


